molecular formula C14H13NO5 B6391334 5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid CAS No. 1261924-29-1

5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid

Cat. No.: B6391334
CAS No.: 1261924-29-1
M. Wt: 275.26 g/mol
InChI Key: PSERLJOCDCNJCR-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It features a unique structure with a dimethoxyphenyl group attached to a hydroxynicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of piperidine to form 2,5-dimethoxycinnamic acid. This intermediate is then subjected to nitration to introduce the nitro group, followed by reduction to form the corresponding amine. The final step involves cyclization and oxidation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Products include 5-(2,5-Dimethoxyphenyl)-6-ketonicotinic acid or 5-(2,5-Dimethoxyphenyl)-6-carboxynicotinic acid.

    Reduction: Products include 5-(2,5-Dimethoxyphenyl)-6-aminonicotinic acid.

    Substitution: Products vary depending on the nucleophile used, such as 5-(2,5-Dimethoxyphenyl)-6-thionicotinic acid.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxyphenylacetic acid
  • 2,5-Dimethoxyamphetamine
  • 2,5-Dimethoxyfentanyl

Uniqueness

5-(2,5-Dimethoxyphenyl)-6-hydroxynicotinic acid is unique due to its specific structure, which combines a dimethoxyphenyl group with a hydroxynicotinic acid core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-9-3-4-12(20-2)10(6-9)11-5-8(14(17)18)7-15-13(11)16/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSERLJOCDCNJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687837
Record name 5-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-29-1
Record name 5-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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